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Introduction

The JCRB1048 cell line, derived from a human ovarian clear cell adenocarcinoma, serves as a

valuable in vitro model for studying the molecular mechanisms of ovarian cancer and for the

preclinical evaluation of novel therapeutic agents. Ovarian clear cell carcinoma is known for its

distinct clinical and molecular characteristics, including a high frequency of mutations in the

PI3K/AKT/mTOR signaling pathway.[1][2][3] These application notes provide detailed protocols

for the culture of the JCRB1048 cell line and for conducting a cytotoxicity assay to evaluate the

anti-cancer effects of experimental compounds.

I. Cell Culture Protocol for JCRB1048
This protocol outlines the standard procedure for thawing, culturing, and passaging the

JCRB1048 cell line.

1. Materials

JCRB1048 cell line

RPMI-1640 Medium

Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

0.25% Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS), sterile

Cell culture flasks (T-25 or T-75)

Cell culture dishes or plates

Sterile centrifuge tubes

Water bath, 37°C

CO2 incubator, 37°C, 5% CO2

Laminar flow hood

Inverted microscope

Hemocytometer or automated cell counter

2. Complete Growth Medium Prepare the complete growth medium by supplementing RPMI-

1640 with 10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.

3. Thawing of Cryopreserved Cells

Rapidly thaw the cryovial of JCRB1048 cells in a 37°C water bath.

Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed

complete growth medium.

Centrifuge at 300 x g for 3 minutes.[4]

Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete growth

medium.

Transfer the cell suspension to a T-25 or T-75 culture flask.
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Incubate at 37°C in a humidified atmosphere with 5% CO2.

Replace the medium after 24 hours to remove any residual cryoprotectant.

4. Cell Line Maintenance and Passaging

Monitor cell growth daily using an inverted microscope. Cells should be passaged when they

reach 70-90% confluency.[4]

Aspirate the culture medium from the flask.

Wash the cell monolayer once with sterile PBS.

Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until

the cells detach.

Neutralize the trypsin by adding 4-5 mL of complete growth medium.

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 300 x g for 3

minutes.

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

Determine the cell concentration and viability using a hemocytometer or automated cell

counter.

Seed new culture flasks at a recommended split ratio (e.g., 1:3 to 1:6) or plate for

experiments.

Incubate the new cultures at 37°C with 5% CO2.

II. Cytotoxicity Assay Protocol
This protocol describes a colorimetric MTT assay to determine the cytotoxic effects of an

experimental compound on the JCRB1048 cell line.[5][6] The assay measures the metabolic

activity of cells, which is proportional to the number of viable cells.
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1. Materials

JCRB1048 cells

Complete growth medium

Experimental compound (e.g., a novel kinase inhibitor)

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

Multi-channel pipette

Microplate reader

2. Experimental Procedure

Trypsinize and count the JCRB1048 cells as described in the cell culture protocol.

Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

Incubate the plate at 37°C with 5% CO2 for 24 hours to allow the cells to attach.

Prepare serial dilutions of the experimental compound in complete growth medium. The final

concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should

not exceed 0.5%.

After 24 hours, remove the medium from the wells and add 100 µL of the diluted

experimental compound or vehicle control to the respective wells.

Incubate the plate for 48 hours at 37°C with 5% CO2.

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

Incubate the plate for an additional 4 hours at 37°C.
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Aspirate the medium containing MTT from each well.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 5 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis

Subtract the average absorbance of the blank wells (medium only) from the absorbance of

all other wells.

Calculate the percentage of cell viability for each treatment concentration using the following

formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the concentration of the experimental compound

to generate a dose-response curve.

Determine the IC50 value (the concentration of the compound that inhibits cell growth by

50%) from the dose-response curve.

III. Data Presentation
Table 1: Cytotoxicity of Experimental Compound X on JCRB1048 Cells
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Concentration (µM) % Cell Viability (Mean ± SD)

0 (Control) 100 ± 4.5

0.1 95.2 ± 3.8

1 75.6 ± 5.1

5 52.3 ± 4.2

10 28.9 ± 3.5

25 15.4 ± 2.9

50 5.1 ± 1.8

IC50 Value: 5.5 µM

IV. Signaling Pathway and Experimental Workflow
Diagrams
The PI3K/AKT/mTOR pathway is frequently activated in ovarian clear cell carcinoma and

represents a key therapeutic target.[1][2]
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Caption: The PI3K/AKT/mTOR signaling pathway in ovarian cancer.
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Caption: Workflow for the MTT-based cytotoxicity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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